![molecular formula C24H18O7 B2386610 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate CAS No. 896034-10-9](/img/structure/B2386610.png)
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of coumarin derivative that has been synthesized using specific methods.
Scientific Research Applications
Antimicrobial and Antioxidant Applications
Cyclopropane derivatives synthesized through various chemical processes have been evaluated for their antimicrobial and antioxidant activities. For instance, certain synthesized compounds demonstrated remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). These findings suggest that compounds with cyclopropane moieties could be explored for their potential in treating or managing microbial infections and oxidative stress-related conditions.
Enzymatic Polymerization
The enzymatic oligomerization of cyclopropane derivatives in the presence of cyclodextrine using horseradish peroxidase as a catalyst has been explored, leading to cross-linked polymers. This process, conducted at room temperature in an aqueous medium, highlights the potential of cyclopropane derivatives in polymer chemistry and materials science for creating novel polymeric materials with specific properties (Pang, Ritter, & Tabatabai, 2003).
Synthetic Chemistry and Catalysis
Research into the synthesis of cyclopropane derivatives often involves catalytic processes that can yield various biologically and industrially relevant compounds. For example, the rhodium-catalyzed asymmetric carbene transfer to olefins using ethyl 3,3,3-trifluoro-2-diazopropionate has been studied for its efficiency and selectivity, illustrating the utility of such reactions in synthesizing cyclopropane-containing molecules with potential application in medicinal chemistry and material science (Müller et al., 2004).
Advanced Organic Synthesis
Cyclopropanation reactions and the synthesis of condensed heterocyclic compounds using cyclopropane derivatives as intermediates or key components underscore the importance of these compounds in developing new synthetic routes. This includes the synthesis of densely functionalized chromene derivatives, showcasing the versatility of cyclopropane derivatives in constructing complex organic molecules that could have pharmaceutical or material applications (Boominathan et al., 2011).
properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-2-28-19-5-3-4-14-10-18(24(27)31-22(14)19)17-12-21(25)30-20-11-15(8-9-16(17)20)29-23(26)13-6-7-13/h3-5,8-13H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKYCJAJNHOVNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.